

Propyl Valerate: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl valerate, also known as propyl pentanoate, is an organic ester with the chemical formula C₈H₁₆O₂. It is a colorless liquid with a fruity aroma, reminiscent of pineapple or pear. This compound is primarily utilized as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. This technical guide provides an in-depth overview of the historical context of its synthesis, detailed experimental protocols for its preparation via Fischer esterification, and a summary of its key physicochemical and spectroscopic data.

Historical Context and Discovery

While a definitive record of the first synthesis of **propyl valerate** is not readily available in seminal publications, its preparation is a classic example of the Fischer-Speier esterification method. This acid-catalyzed esterification reaction was first described in a landmark paper by Emil Fischer and Arthur Speier in 1895.[1][2][3][4][5] Their work provided a general and efficient method for the synthesis of esters from carboxylic acids and alcohols, which undoubtedly paved the way for the preparation of a vast array of esters, including **propyl valerate**. It is highly probable that **propyl valerate** was first synthesized shortly after this method became widely adopted in organic chemistry laboratories.

The Fischer-Speier esterification is a reversible reaction in which a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. To drive the



reaction toward the formation of the ester, an excess of one of the reactants (usually the less expensive one) is used, and/or the water produced is removed as it is formed.

Physicochemical and Spectroscopic Data

The quantitative data for **propyl valerate** is summarized in the tables below. This information is crucial for its identification, purification, and characterization.

Table 1: Physicochemical Properties of Propyl Valerate

Property	Value
Molecular Formula	C ₈ H ₁₆ O ₂
Molecular Weight	144.21 g/mol
CAS Number	141-06-0
Boiling Point	167.0 - 168.0 °C at 760 mmHg
Density	0.870 g/mL at 20 °C
Refractive Index	1.405 at 20 °C

Table 2: Spectroscopic Data for Propyl Valerate



Spectroscopy	Data
¹ H NMR	
δ ~0.9 ppm (t, 3H, CH ₃ of pentanoate)	•
δ~1.3 ppm (m, 4H, CH ₂ CH ₂ of pentanoate)	•
δ ~1.6 ppm (m, 2H, CH ₂ of propanol)	•
δ ~2.2 ppm (t, 2H, CH ₂ CO)	•
δ ~4.0 ppm (t, 2H, OCH ₂)	•
¹³ C NMR	•
δ ~13.7 ppm (CH₃ of pentanoate)	•
δ ~22.3 ppm (CH ₂ of pentanoate)	•
δ ~28.0 ppm (CH₂ of pentanoate)	•
δ ~10.4 ppm (CH₃ of propanol)	
δ ~22.0 ppm (CH ₂ of propanol)	
δ ~65.9 ppm (OCH ₂)	
δ~173.8 ppm (C=O)	
IR (Infrared)	
~1740 cm ⁻¹ (C=O stretch, strong)	
~1180 cm ⁻¹ (C-O stretch)	•
~2870-2960 cm ⁻¹ (C-H stretch)	•
Mass Spectrometry (MS)	•
m/z = 144 (M ⁺)	
m/z = 103, 85, 57, 43	

Note: NMR chemical shifts (δ) are approximate and can vary slightly depending on the solvent and experimental conditions.



Experimental Protocols

The primary method for the synthesis of **propyl valerate** is the Fischer esterification of n-propanol and valeric acid using an acid catalyst.

Fischer Esterification of n-Propanol and Valeric Acid

Objective: To synthesize propyl valerate from n-propanol and valeric acid.

Reactants:

- Valeric acid (pentanoic acid)
- n-Propanol
- Concentrated sulfuric acid (catalyst)

Apparatus:

- Round-bottom flask
- · Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine valeric acid and an excess of n-propanol (typically a 2:1 to 3:1 molar ratio of alcohol to acid).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of the reactants) to the mixture while swirling.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be



monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

- Work-up:
 - Allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid), and finally with brine (saturated sodium chloride solution).
 - Carefully separate the organic layer after each wash.
- Drying: Dry the organic layer (propyl valerate) over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
- Purification:
 - Decant or filter the dried liquid to remove the drying agent.
 - Purify the crude propyl valerate by simple distillation. Collect the fraction that boils in the range of 166-168 °C.

Yield: The yield of this reaction can be influenced by factors such as reaction time, temperature, and the efficiency of water removal. Typical yields for Fischer esterification under these conditions range from 60% to 80%.

Visualizations Fischer Esterification Reaction Pathway



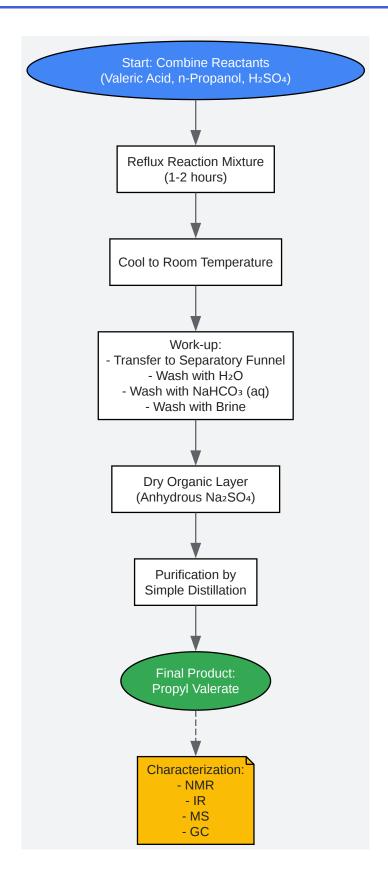


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Caption: Reaction mechanism of Fischer-Speier esterification.

Experimental Workflow for Propyl Valerate Synthesis





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Caption: Laboratory workflow for **propyl valerate** synthesis.



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